molecular formula C5H6BrN3 B12957117 (2-Bromopyrimidin-5-yl)methanamine

(2-Bromopyrimidin-5-yl)methanamine

Cat. No.: B12957117
M. Wt: 188.03 g/mol
InChI Key: GJWINBYOCVTRRW-UHFFFAOYSA-N
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Description

(2-Bromopyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyrimidin-5-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 2-amino-5-bromopyrimidine as a starting material. This compound undergoes diazotization followed by a Sandmeyer reaction or a Matman reaction to introduce the bromine atom . Another method involves the halogenation of 2-hydroxy-5-bromopyrimidine to obtain 2-halogen-5-bromopyrimidine, which is then subjected to substitution reactions to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as over-churning, reduction, condensation, substitution, and deprotection .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyrimidin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyrimidine ring.

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

(2-bromopyrimidin-5-yl)methanamine

InChI

InChI=1S/C5H6BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2

InChI Key

GJWINBYOCVTRRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)CN

Origin of Product

United States

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